molecular formula C15H18N2OS B2358258 (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 1321947-39-0

(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No.: B2358258
CAS No.: 1321947-39-0
M. Wt: 274.38
InChI Key: XGTBRPLQQRAYQH-NXVVXOECSA-N
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Description

(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide typically involves the condensation of 3-allyl-4-methylbenzo[d]thiazol-2-amine with isobutyryl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The methyl group on the benzo[d]thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of epoxides or alcohols.

    Reduction: Formation of amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown potential as an antibacterial agent. Studies have demonstrated its activity against various bacterial strains, including multidrug-resistant bacteria .

Medicine

In medicinal chemistry, derivatives of benzo[d]thiazole are being explored for their anticancer, antiviral, and anti-inflammatory properties. This compound may serve as a lead compound for the development of new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the synthesis of organic semiconductors and other advanced materials. Its electron-rich structure makes it suitable for applications in organic electronics and photovoltaics .

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide involves its interaction with specific molecular targets. In antibacterial applications, it is believed to disrupt bacterial cell wall synthesis or interfere with essential enzymes, leading to cell death . The exact molecular pathways and targets are still under investigation, but its activity is thought to be related to its ability to form stable complexes with metal ions and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is unique due to the presence of the allyl group, which provides additional sites for chemical modification and enhances its biological activity. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-methyl-N-(4-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-5-9-17-13-11(4)7-6-8-12(13)19-15(17)16-14(18)10(2)3/h5-8,10H,1,9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTBRPLQQRAYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C(C)C)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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